1-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine
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Overview
Description
1-Methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the first position and a 3-methylbutyl group attached to the nitrogen atom at the third position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 3-methylbutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-3-amine: Lacks the 3-methylbutyl group, making it less hydrophobic.
3-Methyl-1H-pyrazol-5-amine: Differently substituted pyrazole with distinct chemical properties.
1-Methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine: Similar structure but with a different alkyl group.
Uniqueness: 1-Methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-methyl-N-(3-methylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-8(2)4-6-10-9-5-7-12(3)11-9/h5,7-8H,4,6H2,1-3H3,(H,10,11) |
InChI Key |
HEBRJLQFUYXQLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NN(C=C1)C |
Origin of Product |
United States |
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